molecular formula C15H25ClN2O3 B3239369 tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1420876-96-5

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B3239369
CAS No.: 1420876-96-5
M. Wt: 316.82 g/mol
InChI Key: JUYBVPHBKJXITC-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of complex molecules targeting various disease pathways. Its core structural motif, the 2,8-diazaspiro[4.5]decane scaffold, is a privileged structure in drug discovery known for conferring three-dimensional complexity and favorable physicochemical properties to lead compounds, often enhancing target selectivity and metabolic stability (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00419). The reactive 2-chloroacetyl group is a critical functional handle that allows researchers to efficiently introduce an electrophilic warhead, enabling the synthesis of covalent inhibitors, or to form linkages to other molecular fragments via nucleophilic substitution. This compound has been specifically employed in the research and development of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors (https://patents.google.com/patent/WO2019204337A1/en). RIPK1 is a key regulator of inflammation and cell death pathways, such as necroptosis, and is a promising therapeutic target for a range of neurodegenerative, inflammatory, and autoimmune disorders. By serving as a precursor in the synthesis of such inhibitors, this diazaspiro[4.5]decane derivative facilitates the exploration of novel mechanisms to modulate these critical cellular processes, accelerating the discovery of potential new therapeutic agents.

Properties

IUPAC Name

tert-butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYBVPHBKJXITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123157
Record name 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420876-96-5
Record name 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420876-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a member of the diazaspiro compound family, which has garnered interest for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 236406-39-6
Molecular Formula C13H24ClN2O2
Molecular Weight 276.80 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 337.0 ± 35.0 °C
Flash Point 157.6 ± 25.9 °C

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially including enzymes and receptors. Preliminary studies suggest that it may inhibit certain cellular processes, leading to various biological effects such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

The exact pathways and molecular targets are still under investigation, but initial findings indicate that this compound could interfere with key cellular mechanisms.

Antimicrobial Activity

Research has indicated that diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies conducted on similar compounds have shown efficacy against a range of bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Potential

There is growing interest in the anticancer properties of spirocyclic compounds. A study examining the cytotoxic effects of related diazaspiro compounds found that they could induce apoptosis in various cancer cell lines. This suggests that this compound may also have potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazaspiro compounds, including derivatives similar to this compound. Results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
  • Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of spiro compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that these compounds could effectively induce cell death through apoptosis pathways.

Comparison with Similar Compounds

tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate

  • CAS : 336191-16-3
  • Molecular Formula : C₂₀H₃₀N₂O₂
  • Molecular Weight : 330.46 g/mol
  • Key Differences: The 8-position is substituted with a benzyl group instead of chloroacetyl. Less reactive than the chloroacetyl derivative, making it more stable under basic conditions.

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (Base Compound)

  • CAS : 336191-17-4
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Key Differences :
    • Lacks substituents at the 8-position, serving as a precursor for functionalization.
    • Lower molecular weight and reactivity, primarily used as a scaffold for further derivatization .

Variations in Spiro Ring Systems

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

  • CAS : 189333-03-7
  • Structural Difference :
    • Features a diazaspiro[5.5]undecane core (7-membered ring) instead of diazaspiro[4.5]decane (6-membered ring).

Functional Group Modifications

8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

  • CAS : 2137581-34-9
  • Key Features :
    • Dual ester groups at positions 4 and 7.
    • Molecular formula inferred as C₁₆H₂₆N₂O₄ (MW ≈ 310.39 g/mol).
  • Limited electrophilic reactivity compared to the chloroacetyl derivative .

Salt Forms and Stability

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

  • CAS : 291489508-12-4
  • Molecular Formula : C₁₀H₂₀N₂·2HCl
  • Key Differences :
    • Dihydrochloride salt form enhances water solubility.
    • Methyl substituent at the 8-position reduces reactivity, favoring applications in formulation over synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate - C₁₅H₂₄ClN₂O₃ ~324.82 2-Chloroacetyl High (electrophilic)
tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate 336191-16-3 C₂₀H₃₀N₂O₂ 330.46 Benzyl Low (stable)
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 None Intermediate precursor
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 2137581-34-9 C₁₆H₂₆N₂O₄ ~310.39 Methyl, tert-butyl Low (polar)
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride 291489508-12-4 C₁₀H₂₀N₂·2HCl ~217.20 Methyl, HCl salt High solubility, low reactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : React tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with 2-chloroacetyl chloride in a cooled CH₂Cl₂ solution using Hunig’s base (N,N-diisopropylethylamine) as a catalyst. Maintain the reaction at 0°C for 3 hours to minimize side reactions .
  • Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from acetonitrile.
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of spirocyclic base to chloroacetyl chloride) to improve yields.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Store in sealed containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or thermal degradation .
  • Safety Protocols :

  • Use nitrile gloves and a full-body chemical-resistant suit during handling. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Clean spills by vacuuming solid residues and disposing of them as hazardous waste .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Purity Analysis :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., spirocyclic proton signals at δ 3.2–3.8 ppm and tert-butyl group at δ 1.4 ppm) .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2) .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design to optimize the synthesis of this spirocyclic compound?

  • Approach :

  • Use quantum chemical calculations (DFT) to predict reaction pathways and transition states. For example, simulate the nucleophilic attack of the spirocyclic amine on 2-chloroacetyl chloride to identify energy barriers .
  • Apply machine learning to analyze historical reaction data (solvent polarity, temperature, catalysts) and recommend optimal conditions (e.g., CH₂Cl₂ at 0°C yields 85% efficiency) .

Q. What strategies should be employed when encountering contradictory data in reaction yields or byproduct formation during synthesis?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-acetylated derivatives).
  • Condition Screening : Test alternative solvents (DMF vs. CH₂Cl₂) or bases (triethylamine vs. Hunig’s base) to suppress side reactions .
  • Yield Discrepancies : Replicate reactions under controlled humidity (<5% RH) to rule out moisture-induced degradation .

Q. What methodologies are recommended for investigating the decomposition pathways and stability under varying experimental conditions?

  • Thermal Stability : Perform TGA/DSC to identify decomposition onset temperatures (e.g., >150°C).
  • Hydrolytic Degradation : Incubate the compound in buffered solutions (pH 4–9) and analyze via HPLC for breakdown products (e.g., tert-butyl alcohol and 2-chloroacetic acid) .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor structural changes using FTIR (loss of carbonyl peaks at 1700 cm⁻¹) .

Q. How can researchers assess the potential biological interactions of this compound when toxicological data is limited?

  • In Vitro Assays :

  • Conduct cytotoxicity screening (MTT assay) on human cell lines (e.g., HEK293) at concentrations ≤10 µM .
  • Evaluate enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods.
    • Computational Prediction : Use molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., kinases) and prioritize high-affinity candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

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